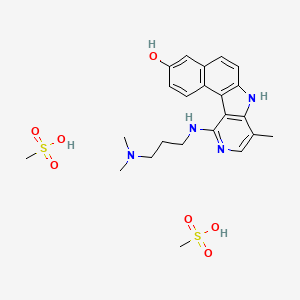

Intoplicine dimesylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

16-[3-(dimethylamino)propylamino]-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O.2CH4O3S/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19;2*1-5(2,3)4/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23);2*1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUYMMJDKJISLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)NCCCN(C)C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158338 | |

| Record name | RP 60475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133711-99-6 | |

| Record name | Intoplicine dimesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133711996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RP 60475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTOPLICINE DIMESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23069NKP6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Intoplicine: A Technical Guide to its Role in Stabilizing the Cleavable Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intoplicine (RP 60475, NSC 645008) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated significant antitumor activity. Its primary mechanism of action involves the dual inhibition of two essential nuclear enzymes: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] Unlike catalytic inhibitors that block the overall enzymatic activity, intoplicine acts as a topoisomerase poison. It functions by intercalating into DNA and stabilizing the transient "cleavable complex" that forms between the topoisomerase enzyme and DNA during the catalytic cycle.[3] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of single- and double-strand breaks. These DNA lesions are ultimately cytotoxic to cancer cells, which often exhibit high levels of topoisomerase activity. This technical guide provides an in-depth overview of intoplicine's mechanism of action, with a focus on its role in stabilizing the cleavable complex, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to Topoisomerases and the Cleavable Complex

DNA topoisomerases are ubiquitous enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during critical cellular processes like replication, transcription, and chromosome segregation.[4] They achieve this by transiently cleaving one (Topo I) or both (Topo II) strands of the DNA backbone, allowing for the passage of another DNA segment through the break, followed by re-ligation of the cleaved strands.

A key intermediate in this process is the cleavable complex , a transient covalent adduct formed between a catalytic tyrosine residue on the topoisomerase and a phosphate group at the terminus of the cleaved DNA strand.[5] Under normal physiological conditions, this complex is short-lived, with the re-ligation step occurring rapidly.

Intoplicine's Mechanism of Action: Stabilizing the Cleavable Complex

Intoplicine exerts its cytotoxic effects by acting as a topoisomerase "poison," meaning it traps the enzyme-DNA cleavable complex, preventing the re-ligation of the DNA break.[3][4] This leads to the accumulation of protein-linked DNA single-strand breaks (from Topo I inhibition) and double-strand breaks (from Topo II inhibition).[6] The collision of replication forks with these stabilized cleavable complexes is thought to be a primary trigger for cytotoxicity and apoptosis.

The stabilization of the cleavable complex by intoplicine is a concentration-dependent phenomenon. However, at concentrations higher than 1 µM, the induction of DNA breaks has been observed to decrease, which is consistent with the DNA-intercalating activity of intoplicine potentially interfering with the initial binding of the topoisomerase to DNA.[6]

Figure 1: Signaling pathway of Topoisomerase II inhibition by Intoplicine.

Quantitative Data

The efficacy of intoplicine and its derivatives as topoisomerase inhibitors and cytotoxic agents has been evaluated in various studies. The following tables summarize key quantitative data.

Topoisomerase Inhibition

While specific IC50 values for intoplicine's inhibition of purified topoisomerase I and II are not consistently reported in the available literature, studies have demonstrated its dual inhibitory activity at varying concentrations. For instance, intoplicine-induced DNA cleavage mediated by topoisomerase I and II is typically observed in the low micromolar range.

Further research is required to establish definitive IC50 values for direct enzyme inhibition.

Cytotoxicity

Intoplicine has shown potent cytotoxic activity against a range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LoVo | Colon Cancer | 15.8 | [7] |

| HT-29 | Colon Cancer | 5.17 | [7] |

| MCF-7 Luc | Breast Cancer | 0.013 | [7] |

| DU-145 Luc | Prostate Cancer | 0.002 | [7] |

| A549 | Lung Cancer | [8] | |

| HCT-116 | Colon Cancer | ||

| HL-60 | Promyelocytic Leukemia | ||

| GLC-82 | Lung Adenocarcinoma | [9] | |

| NCI-H460 | Large-cell Lung Carcinoma | * | [9] |

Note: Specific IC50 values for all listed cell lines were not consistently available in the reviewed literature and are marked with an asterisk. The provided values for LoVo, HT-29, MCF-7 Luc, and DU-145 Luc are for other topoisomerase inhibitors and serve as a reference for the typical range of activity. A study on human tumor colony-forming units showed that with a 1-hour exposure, 26% and 54% of specimens responded to intoplicine at concentrations of 2.5 µg/mL and 10.0 µg/mL, respectively.[1] With continuous exposure, 16% and 71% of specimens responded at 0.25 µg/mL and 2.5 µg/mL.[1]

Experimental Protocols

Topoisomerase II-Mediated DNA Cleavage Assay

This assay is fundamental to determining if a compound acts by stabilizing the topoisomerase II-DNA cleavable complex.

Objective: To visualize and quantify the formation of linear DNA from supercoiled plasmid DNA as a result of topoisomerase II-mediated cleavage stabilized by an inhibitor.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5X Topoisomerase II Cleavage Assay Buffer: 200 mM Tris-HCl (pH 7.9), 250 mM NaCl, 25 mM MgCl₂, 12.5% glycerol

-

Intoplicine (or other test compound) dissolved in an appropriate solvent (e.g., DMSO)

-

ATP solution

-

Sodium Dodecyl Sulfate (SDS) solution (10% w/v)

-

Proteinase K solution (20 mg/mL)

-

6X DNA Loading Dye

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

5X Topoisomerase II Cleavage Assay Buffer

-

Supercoiled plasmid DNA (final concentration ~10-20 nM)

-

ATP (final concentration ~1 mM)

-

Intoplicine at various concentrations (and a vehicle control)

-

Purified topoisomerase IIα (amount to be optimized, typically in the range of 1-5 units)

-

Nuclease-free water to the final reaction volume (e.g., 20 µL)

-

-

Incubation: Incubate the reaction at 37°C for 30 minutes to allow for the formation of the cleavable complex.

-

Termination of Reaction: Stop the reaction by adding SDS to a final concentration of 0.5% (w/v) and proteinase K to a final concentration of 0.5 mg/mL. The SDS denatures the topoisomerase, and the proteinase K digests the protein, leaving the covalently attached DNA breaks.

-

Protein Digestion: Incubate at 45-50°C for 30-60 minutes to allow for complete protein digestion.

-

Agarose Gel Electrophoresis: Add 6X DNA loading dye to each sample and load onto a 1% agarose gel containing a DNA stain. Run the electrophoresis in TAE or TBE buffer until adequate separation of supercoiled, relaxed, and linear DNA is achieved.

-

Visualization and Quantification: Visualize the DNA bands under UV light. The amount of linear DNA, which represents the stabilized cleavable complex, can be quantified using densitometry software.

Figure 2: Experimental workflow for a DNA cleavage assay.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a compound.

Objective: To determine the IC50 value of intoplicine in a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Intoplicine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, treat the cells with a serial dilution of intoplicine (typically ranging from nanomolar to micromolar concentrations). Include a vehicle-only control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Structure-Activity Relationship (SAR)

The structure of intoplicine has been modified to explore the structure-activity relationship and to develop analogs with improved efficacy and pharmacological properties. Studies on various intoplicine derivatives have revealed key structural features that are important for their activity.

For instance, in the 7H-benzo[e]pyrido[4,3-b]indole series, the presence of a hydroxyl group at the 3-position is associated with topoisomerase II-mediated DNA cleavage. In contrast, for the 11H-benzo[g]pyrido[4,3-b]indole series, a hydroxyl group at the 4-position is important for Topo II activity. The 7H-benzo[e]pyrido[4,3-b]indole scaffold itself appears to be crucial for topoisomerase I-mediated cleavage. These findings highlight the potential for rational drug design to create more potent and selective dual topoisomerase inhibitors.

Conclusion

Intoplicine represents a significant class of antitumor agents that function through the dual inhibition of topoisomerase I and II. Its ability to stabilize the cleavable complex transforms these essential enzymes into cellular poisons, leading to the accumulation of lethal DNA strand breaks in cancer cells. The detailed understanding of its mechanism of action, supported by quantitative data from assays such as the DNA cleavage and MTT assays, provides a solid foundation for the rational design of novel and more effective topoisomerase inhibitors for cancer therapy. Further elucidation of the structure-activity relationships of intoplicine derivatives will be crucial in optimizing their therapeutic potential.

References

- 1. Activity of intoplicine (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase I/II inhibitor intoplicine administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, cytotoxic activities and structure-activity relationships of topoisomerase I inhibitors: indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Antitumor Spectrum of Intoplicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intoplicine (RP60475, NSC 645008) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated a broad spectrum of antitumor activity in preclinical studies.[1][2] Its unique mechanism of action, targeting both DNA topoisomerase I and II, positions it as a compound of significant interest in oncology research.[1] This technical guide provides a comprehensive overview of the preclinical data available for Intoplicine, with a focus on its in vitro and in vivo antitumor activity, mechanism of action, and the experimental methodologies used in its evaluation.

Mechanism of Action

Intoplicine exerts its cytotoxic effects through a dual mechanism:

-

Inhibition of Topoisomerase I and II: Intoplicine inhibits both topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the cleavable complex between the topoisomerases and DNA, Intoplicine induces single and double-strand breaks.[3] This concomitant inhibition of both enzymes may circumvent resistance mechanisms associated with single-target topoisomerase inhibitors.[3]

-

DNA Intercalation: Intoplicine is a potent DNA intercalator, inserting itself between the base pairs of the DNA double helix.[1] This interaction alters the DNA structure, further contributing to the inhibition of DNA replication and transcription and inducing DNA damage.

The dual inhibitory action and DNA intercalation lead to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.

Data Presentation

In Vitro Antitumor Activity

Intoplicine has shown significant cytotoxic activity against a variety of human tumors in vitro, as determined by the human tumor soft-agar cloning assay. A positive response was defined as a 50% or greater reduction in colony-forming units compared to untreated controls.

| Tumor Type | Exposure Time | Concentration (µg/mL) | Percentage of Responsive Specimens (%) |

| Various Human Tumors | 1 hour | 2.5 | 26 |

| 10.0 | 54 | ||

| Continuous | 0.25 | 16 | |

| 2.5 | 71 | ||

| Breast Cancer | 1 hour | 10.0 | 71 |

| Non-Small-Cell Lung Cancer | 1 hour | 10.0 | 69 |

| Ovarian Cancer | 1 hour | 10.0 | 45 |

In Vivo Antitumor Activity

Preclinical in vivo studies have demonstrated the antitumor efficacy of Intoplicine in murine models. It has shown activity against various transplantable tumors in mice, with greater cytotoxicity observed towards solid tumor cells.[2]

| Animal Model | Tumor Model | Route of Administration | Efficacy |

| Mice | P388 Leukemia | Intraperitoneal | Active |

Note: Detailed quantitative data on tumor growth inhibition (e.g., T/C values, tumor regression) and specific solid tumor xenograft models were not available in the reviewed literature.

Experimental Protocols

Human Tumor Soft-Agar Cloning Assay

This assay is a primary method for assessing the in vitro chemosensitivity of human tumors.

Principle: The assay measures the ability of individual tumor cells from a patient's biopsy to form colonies in a semi-solid medium (soft agar) in the presence of an anticancer agent. A reduction in the number of colonies compared to an untreated control indicates drug activity.

Detailed Methodology:

-

Tumor Specimen Preparation: Freshly obtained solid tumor biopsy specimens are mechanically minced and then enzymatically digested (e.g., with a cocktail of collagenase and DNase) to obtain a single-cell suspension.

-

Cell Viability and Counting: The viability of the dissociated tumor cells is determined using a method such as trypan blue exclusion. The concentration of viable cells is adjusted to a final plating concentration (typically 5 x 10^5 cells/mL).

-

Preparation of Agar Layers:

-

Bottom Layer (Feeder Layer): A 0.5% agar solution in complete cell culture medium is prepared and pipetted into 35 mm petri dishes. This layer provides a solid support and nutrients.

-

Top Layer (Cell Layer): A 0.3% agar solution in complete cell culture medium is prepared and maintained at 37-42°C. The single-cell suspension of tumor cells and the test compound (Intoplicine at various concentrations) are added to this top agar solution.

-

-

Plating and Incubation: The cell-containing top agar is immediately pipetted over the solidified bottom layer. The plates are then incubated at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days.

-

Colony Counting: After the incubation period, colonies (typically defined as aggregates of >30 cells) are counted using an inverted microscope.

-

Data Analysis: The number of colonies in the drug-treated plates is compared to the number of colonies in the control (saline-treated) plates to determine the percentage of inhibition. A response is typically considered positive if there is a ≥50% reduction in colony formation.

Alkaline Elution Assay for DNA Damage

This assay is used to measure DNA single- and double-strand breaks in cells.

Principle: The assay is based on the principle that smaller DNA fragments elute more rapidly from a filter under denaturing alkaline conditions than larger, intact DNA. The rate of elution is proportional to the number of DNA strand breaks.

Detailed Methodology:

-

Cell Labeling and Treatment: Cells (e.g., KB cells) are pre-labeled with a radioactive DNA precursor, such as [¹⁴C]thymidine, for one to two cell cycles.[3] The labeled cells are then exposed to Intoplicine at various concentrations for a defined period.

-

Cell Lysis on Filter: A known number of cells are loaded onto a polyvinylchloride filter. The cells are lysed on the filter using a lysis solution containing a detergent (e.g., sodium dodecyl sulfate) and proteinase K to deproteinize the DNA.

-

Alkaline Elution: The DNA is then eluted from the filter with a high pH buffer (e.g., pH 12.1). The elution is performed at a constant flow rate.

-

Fraction Collection and Quantification: Fractions of the eluate are collected at specific time intervals. The amount of radioactivity in each fraction, as well as the radioactivity remaining on the filter, is determined by liquid scintillation counting.

-

Data Analysis: The rate of DNA elution is calculated and plotted against the elution time. An increase in the elution rate of DNA from drug-treated cells compared to control cells indicates the presence of DNA strand breaks. The frequency of single-strand breaks can be quantified in terms of "rad-equivalents" by comparing the elution profile to that of cells exposed to known doses of X-rays.[3]

Mandatory Visualizations

Signaling Pathways

Caption: Mechanism of Action of Intoplicine.

Experimental Workflows

Caption: Preclinical Experimental Workflow for Intoplicine.

Logical Relationships

Caption: Logical Flow of Intoplicine's Antitumor Effect.

References

Intoplicine as a 7H-benzo[e]pyrido[4,3-b]indole derivative

An In-Depth Technical Guide to Intoplicine: A 7H-benzo[e]pyrido[4,3-b]indole Derivative

Abstract

Intoplicine (also known as RP 60475 or NSC 645008) is a synthetically derived antitumor agent belonging to the 7H-benzo[e]pyrido[4,3-b]indole class of compounds.[1] It has garnered significant interest in the field of oncology due to its unique mechanism of action, functioning as a dual inhibitor of both DNA topoisomerase I and topoisomerase II.[1][2] This dual inhibitory activity allows Intoplicine to circumvent certain types of drug resistance that can develop against agents targeting only one of these enzymes.[2][3] Preclinical studies have demonstrated a broad spectrum of activity, and the compound has progressed into clinical trials for the treatment of solid tumors.[4][5][6] This guide provides a comprehensive overview of Intoplicine, focusing on its chemical nature, mechanism of action, relevant signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Core Chemical Structure and Properties

Intoplicine is a derivative of the 7H-benzo[e]pyrido[4,3-b]indole heterocyclic system.[1] This core structure is crucial for its biological activity. The planar nature of this aromatic system allows it to intercalate into DNA, a key step in its mechanism of action.[1][7] Structure-activity relationship (SAR) studies on analogues have shown that the specific arrangement of substituents on the 7H-benzo[e]pyrido[4,3-b]indole ring is critical for its topoisomerase inhibition. For instance, the presence of a hydroxyl group at the 3-position is important for mediating topoisomerase II DNA cleavage.[1]

Mechanism of Action: Dual Topoisomerase Inhibition

Intoplicine exerts its cytotoxic effects primarily through the inhibition of two essential nuclear enzymes: topoisomerase I and topoisomerase II.[2][6] These enzymes are responsible for managing DNA topology during replication, transcription, and repair by creating transient single-strand (topoisomerase I) and double-strand (topoisomerase II) breaks in the DNA backbone.

The mechanism involves:

-

DNA Intercalation: Intoplicine strongly binds to DNA, with a reported binding affinity (KA) of 2 x 10(5) M-1, causing the DNA to unwind.[1][7]

-

Stabilization of the Cleavable Complex: The primary mode of inhibition is the stabilization of the "cleavable complex," a transient intermediate formed between the topoisomerase enzyme and DNA.[6] By stabilizing this complex, Intoplicine prevents the religation of the DNA strand(s), effectively trapping the enzyme on the DNA.

-

Generation of DNA Lesions: The collision of replication forks with these stabilized cleavable complexes converts the transient breaks into permanent, cytotoxic DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[2] The concomitant inhibition of both topoisomerases results in a unique pattern of DNA damage.[2][3]

This dual inhibition is significant because it may overcome resistance mechanisms that arise from the downregulation or mutation of a single topoisomerase enzyme.[2][3]

Signaling Pathways

The DNA damage induced by Intoplicine activates the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and dictates cell fate—either cell cycle arrest to allow for repair or apoptosis if the damage is too severe.

References

- 1. Intoplicine (RP 60475) and its derivatives, a new class of antitumor agents inhibiting both topoisomerase I and II activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual topoisomerase I and II inhibition by intoplicine (RP-60475), a new antitumor agent in early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Topoisomerase I/II inhibitor intoplicine administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Phase I trial of intoplicine (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intoplicine (RP 60475) and its derivatives, a new class of antitumor agents inhibiting both topoisomerase I and II activities PMID: 8261412 | MCE [medchemexpress.cn]

An In-depth Technical Guide to the Gamma-Carboline Structure of Intoplicine

Executive Summary: Intoplicine (RP-60475) is a synthetic antineoplastic agent characterized by its unique γ-carboline core, specifically a 7H-benzo[e]pyrido[4,3-b]indole derivative.[1][2] This structure is fundamental to its mechanism of action, which involves the dual inhibition of two critical nuclear enzymes: DNA topoisomerase I and topoisomerase II.[3] By stabilizing the enzyme-DNA "cleavable complex," Intoplicine induces protein-linked single and double-strand DNA breaks, ultimately triggering apoptotic cell death in cancer cells.[1][4] Its ability to poison both topoisomerases simultaneously allows it to circumvent certain types of drug resistance observed with agents that target only one of these enzymes.[1][5] This technical guide provides a detailed examination of Intoplicine's structure, its dual inhibitory mechanism, structure-activity relationships, and the experimental protocols used for its characterization.

The Gamma-Carboline Core of Intoplicine

The chemical scaffold of Intoplicine belongs to the γ-carboline family of heterocyclic compounds.[6][7] Specifically, it is a 7H-benzo[e]pyrido[4,3-b]indole.[3] This planar, polycyclic aromatic structure is a key determinant of its primary biological activities: DNA intercalation and the inhibition of topoisomerases. The ability of Intoplicine to strongly bind and unwind DNA is a property consistent with its structure.[3]

The γ-carboline nucleus is crucial for the compound's interaction with the topoisomerase-DNA complex. Structure-activity relationship (SAR) studies reveal that the 7H-benzo[e]pyrido[4,3-b]indole configuration is essential for inhibiting topoisomerase I, whereas the regioisomeric 11H-benzo[g]pyrido[4,3-b]indole derivatives are inactive against this enzyme.[3][8]

Caption: Logical relationship of Intoplicine's core structure to its function.

Mechanism of Action

Intoplicine exerts its cytotoxic effects through a dual mechanism targeting both DNA topoisomerase I and II, enzymes essential for managing DNA topology during replication, transcription, and repair.[9][10]

Dual Inhibition of Topoisomerase I & II

Unlike many anticancer agents that are selective for either topoisomerase I (e.g., camptothecin) or topoisomerase II (e.g., etoposide), Intoplicine poisons both.[1] It stabilizes the transient covalent complex formed between the topoisomerase enzyme and DNA, which is an intermediate step in the process of DNA strand cleavage and re-ligation.[4] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks (from topoisomerase I inhibition) and double-strand breaks (from topoisomerase II inhibition).[1] The cleavage site patterns induced by Intoplicine are unique compared to other known topoisomerase inhibitors.[5] This dual-action is critical, as it may overcome resistance mechanisms that arise from the downregulation or mutation of a single topoisomerase enzyme.[11]

Induction of Apoptosis

The accumulation of irreparable DNA double-strand breaks is a potent signal for the initiation of apoptosis (programmed cell death).[10][12] DNA damage sensors, such as the protein kinases DNA-PK, ATM, and ATR, recognize these lesions and activate downstream signaling cascades.[13] These pathways ultimately converge on the activation of effector caspases, which execute the dismantling of the cell.[13][14] The induction of apoptosis is a hallmark of topoisomerase poison activity and is the primary mechanism behind the cytotoxicity of Intoplicine.[13]

Caption: Simplified signaling pathway for Intoplicine-induced apoptosis.

Structure-Activity Relationship (SAR)

Studies on analogues of Intoplicine have provided insight into the structural requirements for its dual topoisomerase inhibitory activity. The γ-carboline scaffold is a key determinant of biological function.

| Structural Feature / Modification | Effect on Topoisomerase I Inhibition | Effect on Topoisomerase II Inhibition | Implication for Antitumor Activity |

| 7H-benzo[e]pyrido[4,3-b]indole Core | Active | Active (with specific substitutions) | Essential for dual activity.[3][15] |

| 11H-benzo[g]pyrido[4,3-b]indole Core | Inactive | Active (with specific substitutions) | Compounds are selective Topo II inhibitors and less active overall.[3][8] |

| Hydroxyl group at 3-position (7H-benzo[e]... ring) | No direct correlation | Confers or enhances activity | Important for Topo II inhibition.[3][15] |

| Hydroxyl group at 4-position (11H-benzo[g]... ring) | N/A (inactive core) | Confers or enhances activity | Important for Topo II inhibition in this isomeric series.[3] |

The most potent antitumor compounds in this series were found to possess inhibitory properties against both topoisomerase I and II, highlighting the therapeutic advantage of this dual-targeting mechanism.[3][8]

Quantitative Analysis of Biological Activity

Table 1: DNA Binding and Topoisomerase Inhibition

| Parameter | Value | Method | Reference |

| DNA Binding Affinity (KA) | 2 x 105 M-1 | Not Specified | [3] |

| Max. SSB Frequency (in KB cells) | ~220 rad-equivalents | Alkaline Elution | [1] |

| Concentration for Max. SSB | 1 µM | Alkaline Elution | [1] |

Table 2: In Vitro Antitumor Activity (Human Tumor Soft-Agar Cloning Assay)

| Tumor Type | Exposure Time | Concentration | % Positive Response | Reference |

| Various Solid Tumors | 1 hour | 2.5 µg/mL | 26% | [2] |

| Various Solid Tumors | 1 hour | 10.0 µg/mL | 54% | [2] |

| Various Solid Tumors | Continuous | 0.25 µg/mL | 16% | [2] |

| Various Solid Tumors | Continuous | 2.5 µg/mL | 71% | [2] |

| Breast Cancer | 1 hour | 10.0 µg/mL | 71% | [2] |

| Non-Small-Cell Lung Cancer | 1 hour | 10.0 µg/mL | 69% | [2] |

| Ovarian Cancer | 1 hour | 10.0 µg/mL | 45% | [2] |

Table 3: Phase I Clinical Trial Pharmacokinetics (1-hour infusion)

| Pharmacokinetic Parameter | Mean Value (± SEM) | Unit | Reference |

| Terminal Half-life (t1/2) | 19.4 ± 4.0 | hours | [16] |

| Total Plasma Clearance (CL) | 74 ± 5 | L/h | [16] |

| Volume of Distribution (Vss) | 802 ± 188 | L | [16] |

| Recommended Phase II Dose | 270 | mg/m² | [16] |

| Dose-Limiting Toxicity | Hepatotoxicity | N/A | [16] |

Key Experimental Protocols

Topoisomerase-Mediated DNA Cleavage Assay

This assay is used to determine if a compound can stabilize the cleavable complex, a hallmark of topoisomerase poisons.

Methodology:

-

Substrate Preparation: A DNA substrate, such as the pBR322 plasmid, is linearized and radioactively labeled at one end.[5]

-

Enzyme Reaction: The labeled DNA is incubated with purified topoisomerase I or II in the presence of varying concentrations of Intoplicine. A control reaction without the drug is run in parallel.[8]

-

Complex Trapping: The reaction is stopped by adding a strong detergent (e.g., SDS) and a protease (e.g., proteinase K). The SDS denatures the topoisomerase, leaving it covalently bound to the DNA at the cleavage site, while the protease digests the enzyme.[5]

-

Analysis: The DNA fragments are separated by size using agarose gel electrophoresis (alkaline for single-strand breaks, neutral for double-strand breaks).[15]

-

Detection: The gel is dried and exposed to X-ray film (autoradiography). The appearance of specific, drug-dependent DNA bands that are not present in the control lane indicates that the drug has trapped the cleavable complex at those DNA sequences.[15]

References

- 1. Dual topoisomerase I and II inhibition by intoplicine (RP-60475), a new antitumor agent in early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of intoplicine (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intoplicine (RP 60475) and its derivatives, a new class of antitumor agents inhibiting both topoisomerase I and II activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I trial of intoplicine (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. γ-Carboline - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Topoisomerase I/II inhibitor intoplicine administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. researchgate.net [researchgate.net]

- 16. Phase I and pharmacology study of intoplicine (RP 60475; NSC 645008), novel topoisomerase I and II inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Intoplicine Dimesylate: In Vitro Application Notes and Protocols for Cancer Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intoplicine dimesylate is a promising anti-cancer agent that functions as a dual inhibitor of topoisomerase I and topoisomerase II. These enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting both topoisomerases, Intoplicine induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols for the in vitro evaluation of this compound in cancer cell culture, including cytotoxicity assessment, cell cycle analysis, and investigation of the DNA damage response pathway.

Mechanism of Action

This compound exerts its cytotoxic effects by stabilizing the covalent complexes formed between topoisomerases and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of single and double-strand breaks. The presence of these DNA lesions triggers a cellular DNA damage response (DDR), which can ultimately lead to programmed cell death (apoptosis).

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Data Presentation

In Vitro Activity of Intoplicine

The following table summarizes the reported in vitro activity of Intoplicine against various human tumor colony-forming units. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and exposure time. The data presented here is a representative summary from available literature.

| Tumor Type | Exposure Time | Concentration for 50% Inhibition (µg/mL) |

| Various Solid Tumors | 1 hour | 2.5 - 10.0 |

| Continuous | 0.25 - 2.5 | |

| Breast Cancer | 1 hour | ~10.0 |

| Non-Small Cell Lung Cancer | 1 hour | ~10.0 |

| Ovarian Cancer | 1 hour | >10.0 |

Note: This data is compiled from published studies and should be used as a general guideline. Researchers are encouraged to determine the IC50 value for their specific cell line of interest.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).

-

Weigh the this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Figure 2. Workflow for preparing this compound stock solution.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvest.

-

After 24 hours, treat the cells with different concentrations of this compound (e.g., IC50 and 2x IC50) for a specified duration (e.g., 24 hours). Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation (1000 rpm for 5 minutes).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cells in 300 µL of ice-cold PBS.

-

While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of DNA Damage Response Proteins

This protocol is for detecting the activation of key proteins in the DNA damage response pathway following this compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-H2AX, anti-phospho-ATM, anti-phospho-Chk2, anti-p53)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

Seed and treat cells as described for the cell cycle analysis.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Application Notes and Protocols for the Dissolution of Intoplicine Dimesylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Intoplicine dimesylate for use in both in vitro and in vivo research settings. Intoplicine is a dual inhibitor of topoisomerase I and II, making it a compound of significant interest in cancer research. Proper dissolution is critical for obtaining accurate and reproducible experimental results.

I. Solubility and Solvent Selection

This compound, as a salt, is generally expected to have good solubility in polar solvents. For experimental purposes, the choice of solvent will depend on the specific application (in vitro vs. in vivo) and the required concentration.

Data Presentation: Solubility of this compound

| Solvent | Application | Maximum Recommended Concentration | Notes |

| Water | In vivo, In vitro | Solubility should be empirically determined. | As a dimesylate salt, it is expected to be soluble in water.[1] The pH of the solution may affect solubility.[1] For intravenous administration in clinical trials, it was dissolved in an aqueous solution.[2] |

| Dimethyl Sulfoxide (DMSO) | In vitro | High solubility expected. Stock solutions up to 10 mM are common for similar compounds. | DMSO is a common solvent for preparing stock solutions for cell-based assays.[3] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.[3][4] |

| Ethanol | In vitro | Moderate solubility expected. | Can be used as a solvent for in vitro studies, but potential effects on cells should be considered.[3] |

| Phosphate-Buffered Saline (PBS) | In vitro | Solubility should be empirically determined. | A common buffer for cell-based assays. Ensure the pH is compatible with the compound's stability and solubility. |

| Aqueous solutions with co-solvents (e.g., PEG-400, Tween 80) | In vivo | Formulation dependent. | These are often used to improve the solubility and stability of drugs for animal studies. |

II. Experimental Protocols

A. Protocol for Dissolving this compound for In Vitro Experiments (e.g., Cell Culture Assays)

This protocol describes the preparation of a stock solution in DMSO and subsequent dilution in cell culture medium.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile syringe filter (0.22 µm)

Procedure:

-

Preparation of a Concentrated Stock Solution:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but stability at elevated temperatures should be considered.

-

Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution with sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture wells should be kept below 0.5% to minimize solvent-induced cytotoxicity.[3][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]

-

-

Storage:

-

Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

B. Protocol for Dissolving this compound for In Vivo Experiments (e.g., Animal Studies)

This protocol provides a general guideline for preparing an aqueous formulation for administration to animals. The final formulation will depend on the route of administration and the required dose.

Materials:

-

This compound powder

-

Sterile water for injection or sterile saline (0.9% NaCl)

-

Co-solvents if required (e.g., sterile PEG-400, Tween 80)

-

Sterile vials

-

Vortex mixer

-

pH meter

-

Sterile syringe filter (0.22 µm)

Procedure:

-

Initial Solubility Testing:

-

Before preparing a large batch, test the solubility of this compound in your chosen vehicle (e.g., sterile water, saline) at the desired concentration.

-

If solubility is insufficient, consider adjusting the pH or adding a biocompatible co-solvent.

-

-

Preparation of Dosing Solution:

-

Aseptically weigh the required amount of this compound.

-

In a sterile vial, dissolve the powder in the chosen sterile aqueous vehicle.

-

Vortex thoroughly until completely dissolved. Gentle warming may be used if necessary, but check for stability.

-

If a co-solvent is used, first dissolve the compound in the co-solvent and then slowly add the aqueous vehicle while mixing.

-

Measure the pH of the final solution and adjust if necessary using sterile acid or base.

-

Sterilize the final dosing solution by filtering it through a 0.22 µm sterile syringe filter.

-

-

Administration and Controls:

-

Administer the solution to the animals via the desired route (e.g., intravenous, intraperitoneal).

-

Always include a vehicle control group that receives the same formulation without the drug.

-

III. Mandatory Visualizations

Diagram 1: Experimental Workflow for In Vitro Dissolution

Caption: Workflow for preparing this compound for in vitro experiments.

Diagram 2: Signaling Pathway of Intoplicine

Caption: Mechanism of action of Intoplicine as a dual topoisomerase inhibitor.

References

Application Notes and Protocols for In Vivo Studies of Intoplicine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of Intoplicine for preclinical in vivo studies, based on available research. Intoplicine is a dual inhibitor of topoisomerase I and II, making it a compound of interest for cancer research.

Mechanism of Action

Intoplicine exerts its cytotoxic effects by targeting two essential nuclear enzymes involved in DNA topology: topoisomerase I (Topo I) and topoisomerase II (Topo II). Its mechanism involves the stabilization of the "cleavable complex," an intermediate formed during the catalytic cycle of these enzymes. By preventing the re-ligation of the DNA strands, Intoplicine leads to the accumulation of single-strand breaks (by inhibiting Topo I) and double-strand breaks (by inhibiting Topo II). This DNA damage ultimately triggers cell cycle arrest and apoptosis, leading to cancer cell death.

Recommended Dosage for In Vivo Studies

While extensive clinical data is available for Intoplicine in human trials, specific dosages for preclinical in vivo studies in animal models are less frequently reported in publicly available literature. However, based on its well-documented activity against murine leukemia models, a recommended dosage can be extrapolated from studies on related compounds and the general principles of dose-finding studies.

It is crucial to note that the optimal dosage of Intoplicine can vary significantly depending on the animal model, tumor type, and administration route. Therefore, the following recommendations should be considered as a starting point for dose-range-finding and maximum tolerated dose (MTD) studies.

Table 1: Estimated Dosage and Administration of Intoplicine for Preclinical In Vivo Studies

| Animal Model | Tumor Model | Administration Route | Recommended Starting Dose Range | Dosing Schedule | Vehicle |

| Mouse | P388 Leukemia | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Daily for 5-9 days | To be determined empirically (e.g., 0.9% saline, 5% dextrose, or a solution containing a solubilizing agent like DMSO and Tween 80) |

| Mouse | Xenograft (various solid tumors) | Intravenous (i.v.) or Intraperitoneal (i.p.) | 1 - 15 mg/kg | To be determined based on MTD studies (e.g., once or twice weekly) | To be determined empirically (e.g., 0.9% saline, 5% dextrose, or a solution containing a solubilizing agent like DMSO and Tween 80) |

Experimental Protocols

The following are generalized protocols for conducting in vivo efficacy studies with Intoplicine. These should be adapted and optimized for specific experimental needs.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Intoplicine that can be administered without causing unacceptable levels of toxicity.

Methodology:

-

Animal Model: Select a relevant mouse strain (e.g., BALB/c, C57BL/6, or immunodeficient strains like NOD/SCID for xenografts).

-

Group Allocation: Divide animals into groups of 3-5.

-

Dose Escalation: Administer escalating doses of Intoplicine to different groups. Start with a low dose (e.g., 1 mg/kg) and increase by a set factor (e.g., 2-fold) in subsequent groups.

-

Administration: Administer Intoplicine via the desired route (i.p. or i.v.).

-

Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

-

Endpoint: The MTD is typically defined as the dose that causes no more than a 10-15% weight loss and no treatment-related deaths.

In Vivo Efficacy Study in a Murine Leukemia Model (P388)

Objective: To evaluate the antitumor activity of Intoplicine in a hematological malignancy model.

Methodology:

-

Cell Culture: Culture P388 leukemia cells according to standard protocols.

-

Tumor Inoculation: Inoculate mice (e.g., DBA/2) intraperitoneally with a predetermined number of P388 cells.

-

Treatment Initiation: Begin treatment 24 hours after tumor inoculation.

-

Dosing: Administer Intoplicine at the predetermined MTD or a range of doses below the MTD.

-

Monitoring: Monitor animal survival daily.

-

Endpoint: The primary endpoint is the increase in lifespan (ILS) of treated animals compared to the vehicle-treated control group.

In Vivo Efficacy Study in a Xenograft Model

Objective: To assess the antitumor activity of Intoplicine against a human solid tumor.

Methodology:

-

Cell Culture: Culture the human cancer cell line of interest.

-

Tumor Implantation: Subcutaneously implant a specific number of cancer cells into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Group Randomization: Randomize animals into treatment and control groups.

-

Dosing: Administer Intoplicine at the predetermined MTD or a range of doses.

-

Tumor Measurement: Measure tumor volume (e.g., using calipers) two to three times per week.

-

Endpoint: The primary endpoint is tumor growth inhibition (TGI). Animal body weight should also be monitored as an indicator of toxicity.

Visualizations

Signaling Pathway of Intoplicine

Caption: Mechanism of action of Intoplicine.

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for an in vivo efficacy study.

Application Notes and Protocols for Intoplicine Dimesylate in Solid Tumor Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intoplicine dimesylate (also known as RP 60475 or NSC 645008) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated a broad spectrum of antitumor activity in preclinical studies.[1][2] Its unique mechanism of action as a dual inhibitor of both topoisomerase I and topoisomerase II makes it a compound of interest for cancer research, particularly in the context of overcoming resistance to agents that target only one of these enzymes.[3][4] Intoplicine stabilizes the covalent complex between the topoisomerases and DNA, leading to the accumulation of DNA strand breaks, which in turn triggers cell cycle arrest and apoptosis.[5]

These application notes provide a summary of the available data on Intoplicine's activity and offer detailed protocols for its use in solid tumor xenograft models, based on its known mechanism and general practices for this class of compounds.

Data Presentation

In Vitro Activity in Human Solid Tumor Cell Lines

Intoplicine has shown significant activity against a variety of human tumor colony-forming units in a soft-agar cloning assay. The data indicates a dose-dependent inhibition of colony formation in several solid tumor types.

Table 1: In Vitro Response of Human Solid Tumor Biopsy Specimens to Intoplicine [2]

| Tumor Type | Exposure Time | Concentration (µg/mL) | Positive Response Rate (%)* |

| All Tumors | 1 hour | 2.5 | 26% |

| 1 hour | 10.0 | 54% | |

| Continuous | 0.25 | 16% | |

| Continuous | 2.5 | 71% | |

| Breast Cancer | 1 hour | 10.0 | 71% |

| Non-Small-Cell Lung | 1 hour | 10.0 | 69% |

| Ovarian Cancer | 1 hour | 10.0 | 45% |

*A positive response is defined as ≤50% survival of colony-forming units compared to control.

In Vivo Antitumor Activity (P388 Leukemia Model)

The most detailed in vivo data for Intoplicine comes from studies in the murine P388 leukemia model. This model was used to establish the structure-activity relationship and demonstrated that dual inhibition of topoisomerase I and II is critical for optimal antitumor efficacy.

Table 2: In Vivo Activity of Intoplicine against P388 Leukemia in Mice [6]

| Compound | Optimal Dose (mg/kg/injection) | Schedule | Route | Antitumor Activity (T/C %)* |

| Intoplicine | 16 | Q1Dx5 | IP | >211 |

*T/C % = (Median survival time of treated group / Median survival time of control group) x 100. Activity is considered significant if T/C % is ≥ 150%.

Signaling Pathways

Mechanism of Action and Downstream DNA Damage Response

Intoplicine exerts its cytotoxic effects by trapping both topoisomerase I (Top1) and topoisomerase II (Top2) in their "cleavable complex" state with DNA. This prevents the re-ligation of DNA strands, leading to an accumulation of single- and double-strand breaks. These DNA lesions are potent activators of the DNA Damage Response (DDR) pathway. The master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the sites of damage, initiating a signaling cascade that activates the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA), ultimately leading to the elimination of the cancer cell.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I trial of intoplicine (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of intoplicine (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Intoplicine (RP 60475) and its derivatives, a new class of antitumor agents inhibiting both topoisomerase I and II activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intoplicine Dimesylate in Colon Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intoplicine dimesylate (RP-60475) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated antineoplastic activity in preclinical studies. Its primary mechanism of action is the dual inhibition of topoisomerase I and topoisomerase II, enzymes crucial for DNA replication and repair.[1] By stabilizing the enzyme-DNA cleavage complex, Intoplicine induces single- and double-strand DNA breaks, ultimately leading to cell cycle arrest and apoptosis. This unique dual-inhibitory action presents a promising strategy to overcome resistance mechanisms associated with single-target topoisomerase inhibitors.[2]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in colon cancer cell lines, the following tables are presented as templates. Researchers can populate these tables with their own experimental data. For context, IC50 values for other topoisomerase inhibitors and cytotoxic agents in colon cancer cell lines are widely variable depending on the specific compound and cell line.

Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines (Template)

| Cell Line | IC50 (µM) after 48h Treatment | IC50 (µM) after 72h Treatment |

| HT-29 | User-defined | User-defined |

| SW620 | User-defined | User-defined |

| HCT-116 | User-defined | User-defined |

Table 2: Effect of this compound on Cell Cycle Distribution (Template)

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| HT-29 | Control (DMSO) | User-defined | User-defined | User-defined |

| Intoplicine (IC50) | User-defined | User-defined | User-defined | |

| SW620 | Control (DMSO) | User-defined | User-defined | User-defined |

| Intoplicine (IC50) | User-defined | User-defined | User-defined | |

| HCT-116 | Control (DMSO) | User-defined | User-defined | User-defined |

| Intoplicine (IC50) | User-defined | User-defined | User-defined |

Table 3: Apoptosis Induction by this compound (Template)

| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| HT-29 | Control (DMSO) | User-defined | User-defined |

| Intoplicine (IC50) | User-defined | User-defined | |

| SW620 | Control (DMSO) | User-defined | User-defined |

| Intoplicine (IC50) | User-defined | User-defined | |

| HCT-116 | Control (DMSO) | User-defined | User-defined |

| Intoplicine (IC50) | User-defined | User-defined |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on colon cancer cell lines.

Materials:

-

Colon cancer cell lines (e.g., HT-29, SW620, HCT-116)

-

Complete growth medium (e.g., McCoy's 5A for HT-29, Leibovitz's L-15 for SW620, DMEM for HCT-116) with 10% FBS and 1% penicillin/streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Colon cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the predetermined IC50 concentration for 24, 48, or 72 hours. Include a vehicle control.

-

Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Colon cancer cell lines

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase I and II Activity Assay (DNA Relaxation Assay)

This protocol assesses the inhibitory effect of this compound on topoisomerase I and II activity.

Materials:

-

Human Topoisomerase I and II enzymes

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Kinetoplast DNA (kDNA) for Topoisomerase II decatenation assay

-

Assay buffers and ATP (for Topoisomerase II)

-

This compound

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., Ethidium Bromide)

Procedure (Topoisomerase I):

-

Set up reaction mixtures containing supercoiled plasmid DNA, assay buffer, and varying concentrations of this compound.

-

Add Topoisomerase I to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topology by agarose gel electrophoresis. Relaxed DNA will migrate slower than supercoiled DNA.

Procedure (Topoisomerase II):

-

Set up reaction mixtures containing kDNA or supercoiled plasmid DNA, assay buffer, ATP, and varying concentrations of this compound.

-

Add Topoisomerase II to start the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and analyze the DNA by agarose gel electrophoresis. Decatenated minicircles from kDNA will enter the gel, while the catenated network will not.

Signaling Pathways

This compound's primary mechanism of inducing DNA damage through dual topoisomerase inhibition is expected to trigger several downstream signaling pathways that regulate cell fate. While specific studies on Intoplicine's effects on these pathways in colon cancer are limited, researchers can investigate the following key pathways known to be involved in the response to DNA damage and topoisomerase inhibition.

1. p53 Signaling Pathway: The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. Upon activation by DNA strand breaks, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable. Investigating the phosphorylation and accumulation of p53, as well as the expression of its downstream targets like p21 (cell cycle arrest) and BAX (apoptosis), can elucidate the role of this pathway in Intoplicine's mechanism of action.

2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. DNA damage can activate JNK and p38 pathways, which are generally associated with pro-apoptotic signaling. The effect of Intoplicine on the phosphorylation status of key MAPK proteins should be examined.

3. PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can sensitize cancer cells to chemotherapy. It is important to investigate whether Intoplicine treatment modulates the phosphorylation of Akt and its downstream targets, as this could have implications for combination therapies.

4. Apoptosis Pathway (Intrinsic and Extrinsic): Intoplicine-induced DNA damage is expected to primarily activate the intrinsic (mitochondrial) apoptosis pathway. This involves changes in the expression of Bcl-2 family proteins (e.g., an increased Bax/Bcl-2 ratio), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3. The cleavage of PARP is a hallmark of caspase-3 activation. The extrinsic pathway, initiated by death receptors, can also be investigated by examining the activation of caspase-8.

Conclusion

This compound, as a dual inhibitor of topoisomerases I and II, holds potential for the treatment of colon cancer. The protocols and information provided in these application notes offer a comprehensive guide for researchers to systematically evaluate its efficacy and elucidate its molecular mechanisms of action in relevant colon cancer cell line models. The generation of specific data using these methods will be crucial for the further development and potential clinical application of this compound.

References

- 1. Phase I trial of intoplicine (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigational DNA topoisomerase I inhibitors for colorectal cancer: preclinical and early phase developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Experimental Use of Intoplicine in Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intoplicine (RP-60475) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative with a unique mechanism of action, positioning it as a compound of interest in oncology research.[1] It has demonstrated a broad spectrum of preclinical antitumor activity.[2] Unlike many chemotherapeutic agents that target a single enzyme, Intoplicine is a dual inhibitor, targeting both DNA topoisomerase I and topoisomerase II.[1][3] This dual-action mechanism may allow it to circumvent certain types of drug resistance that arise from the alteration of a single topoisomerase enzyme.[1][4] These application notes provide an overview and detailed protocols for the experimental use of Intoplicine in lung cancer cell line models.

Mechanism of Action: Dual Topoisomerase Inhibition

Intoplicine exerts its cytotoxic effects by poisoning both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[5][6] Intoplicine intercalates into DNA and stabilizes the transient covalent complexes formed between the topoisomerases and DNA.[1] This action prevents the re-ligation of the DNA strands, leading to an accumulation of both single-strand breaks (mediated by Topo I) and double-strand breaks (mediated by Topo II).[1][5] The resulting DNA damage is substantial, triggering cell cycle arrest and activating apoptotic cell death pathways.[5][7]

Caption: Mechanism of Intoplicine as a dual inhibitor of Topoisomerase I and II.

Summary of In Vitro Efficacy

Quantitative data from preclinical studies demonstrate Intoplicine's activity against various human tumors, including non-small-cell lung cancer (NSCLC). The tables below summarize the reported efficacy.

Table 1: In Vitro Response of Human Tumor Colony-Forming Units to Intoplicine

| Exposure Type | Intoplicine Concentration | Tumor Type | Positive In Vitro Response Rate (%) | Citation |

|---|---|---|---|---|

| 1-hour | 10.0 µg/mL | Non-Small-Cell Lung | 69 | [3] |

| 1-hour | 10.0 µg/mL | Breast | 71 | [3] |

| 1-hour | 10.0 µg/mL | Ovarian | 45 | [3] |

| Continuous | 2.5 µg/mL | All Assessable Tumors | 71 | [3] |

| 1-hour | 2.5 µg/mL | All Assessable Tumors | 26 |[3] |

Table 2: DNA Damage Induced by Intoplicine in KB Cells

| Metric | Intoplicine Concentration for Max Effect | Damage Level (rad-equivalents) | Citation |

|---|

| Single-Strand Breaks (SSB) | 1 µM | ~220 |[1] |

Cellular Effects in Lung Cancer Models

Induction of Apoptosis

The accumulation of extensive DNA damage caused by topoisomerase inhibitors is a potent trigger for apoptosis (programmed cell death).[5][7] Studies on other topoisomerase inhibitors in lung cancer cell lines have shown that the induction of apoptosis is a key mechanism of their anticancer effect.[8] This process is often accompanied by the down-regulation of anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death.[8]

Caption: Simplified intrinsic apoptosis pathway initiated by Intoplicine.

Cell Cycle Arrest

DNA damage checkpoints are critical for maintaining genomic integrity. When significant DNA damage is detected, the cell cycle is halted to allow time for repair.[9] If the damage is irreparable, apoptosis is initiated. Topoisomerase inhibitors like topotecan have been shown to cause an accumulation of lung cancer cells in the S and G2/M phases of the cell cycle, which precedes apoptosis.[7]

Experimental Protocols

The following are detailed protocols for evaluating the effects of Intoplicine on lung cancer cell lines.

Caption: Standard workflow for assessing Intoplicine's effects in vitro.

Cell Culture and Maintenance

-

Cell Lines: Use human lung carcinoma cell lines such as A549 (NSCLC, adenocarcinoma) or NCI-H460 (NSCLC, large cell).

-

Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells when they reach 80-90% confluency using Trypsin-EDTA to detach them.

Drug Preparation and Treatment

-